molecular formula C17H19NO4 B12624392 5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948293-92-3

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B12624392
CAS No.: 948293-92-3
M. Wt: 301.34 g/mol
InChI Key: BHBOOGKHOSMXKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 5,7-dimethylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives .

Scientific Research Applications

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
  • 5,7-Dichloroquinoline-3-carboxylic acid
  • 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Uniqueness

5,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are crucial .

Properties

CAS No.

948293-92-3

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

diethyl 5,7-dimethylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-11(4)7-10(3)8-14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3

InChI Key

BHBOOGKHOSMXKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2N=C1C(=O)OCC)C)C

Origin of Product

United States

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